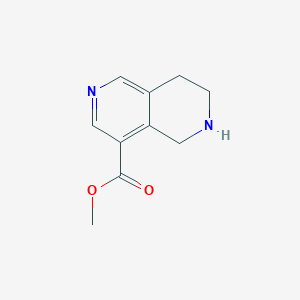

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate |

InChI |

InChI=1S/C10H12N2O2/c1-14-10(13)9-6-12-4-7-2-3-11-5-8(7)9/h4,6,11H,2-3,5H2,1H3 |

InChI Key |

ACEJDLXYOHQLRR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2CNCCC2=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Enantioselective Transfer Hydrogenation

A pivotal step in the modern synthesis involves the enantioselective reduction of dihydronaphthyridine intermediates, which establishes the stereochemistry essential for biological activity.

- Catalyst : Ruthenium-based catalysts, notably catalyst 30 , have demonstrated high enantioselectivity.

- Reaction conditions : Transfer hydrogenation in ethanol with formic acid as the reductant at room temperature.

- Outcome : Achieves high enantiomeric excess (up to 82.7%) and excellent conversion rates, as summarized in Table 2.

Table 2. High-Throughput Catalyst Screening for Asymmetric Reduction

| Entry | Reductant | Catalyst | Conditions | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 4 | HCOOH | Catalyst 30 | rt, Et3N | 89.1 | 82.7 |

Vinylation of Chloropyridine Using Ethylene Gas

The introduction of the vinyl group is crucial for subsequent cyclization:

- Method : Heck-type vinylation using ethylene gas, which is atom-economical and scalable.

- Catalyst system : DPEphos ligand with palladium chloride, optimized through high-throughput screening.

- Reaction conditions : Conducted in dimethylformamide at elevated temperatures under ethylene atmosphere.

- Yield : Achieved up to 94.5% conversion, demonstrating efficiency and potential for large-scale synthesis (see Table 1).

Table 1. Ligand Screening for Vinylation of Compound 23

| Entry | Catalyst System | Conversion (%) |

|---|---|---|

| 6 | PdCl2 with DPEphos | 94.5 |

Tandem Hydroamination and Ring Closure

- Process : Heating vinylpyridine derivatives in ammonia/methanol induces intramolecular cyclization to form dihydronaphthyridine 17 .

- Oxidation control : Minor oxidation to aromatic byproduct 26 occurs but can be managed via aqueous workup.

- Significance : This tandem process simplifies the synthesis by combining multiple transformations into a single operation.

Final Coupling and Deprotection

- Amide formation : Coupling of the chiral tetrahydronaphthyridine core with haloindane derivatives yields precursors for the final compound.

- Deprotection : Boc and tert-butyl ester groups are removed under mild conditions, completing the synthesis.

Synthesis Route Summary

| Step | Description | Key Reagents | Yield / Efficiency | Notes |

|---|---|---|---|---|

| 1 | Preparation of pyridinyl-2-oxoacetamide | Cyanation, bromide hydration | Good yields | Route B preferred for scale-up |

| 2 | Vinylation | Ethylene gas, Pd/DPEphos | Up to 94.5% | Atom-economical, scalable |

| 3 | Hydroamination & ring closure | NH3 in MeOH | High yield, manageable oxidation | Tandem process |

| 4 | Asymmetric reduction | Ruthenium catalyst | Up to 82.7% ee | Critical for stereocenter |

| 5 | Coupling with haloindane | Standard peptide coupling | High efficiency | Final precursor |

Research Findings and Innovations

- The novel synthesis avoids chromatography and distillation, favoring crystallization and straightforward purification, making it suitable for industrial production.

- The asymmetric transfer hydrogenation step is pivotal, offering high stereoselectivity and scalability.

- Ethylene gas vinylation represents an atom-economical alternative to traditional vinyl sources, reducing waste and cost.

- Tandem hydroamination and cyclization streamline the process, reducing steps and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

Reduction: This can convert nitro groups to amines or reduce double bonds.

Substitution: Commonly involves halogenation or alkylation reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or arylboronic acids in the presence of a base.

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Dihydro- vs. Tetrahydro-Naphthyridine Derivatives

- 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Derivatives (): These compounds share a bicyclic core but differ in saturation (dihydro vs. tetrahydro) and substituents (ether or ketone groups vs. methyl ester). For example, 2-((3-fluorophenoxy)methyl)-6-(4-methoxybenzyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one features a dihydro ring and ether substituents, synthesized via ammonium nitrate catalysis in methanol/water with yields ranging from 28% to 76% .

Methanopterin Derivatives ():

Compounds such as 5-methyl-5,6,7,8-tetrahydro methanopterin are structurally distinct (methanopterin scaffold vs. naphthyridine) but share tetrahydro saturation. These are involved in methane metabolism, highlighting how ring saturation can influence biological function .

Catalysis and Reaction Conditions

- Ammonium Nitrate in Methanol/Water: Used for synthesizing dihydronaphthyridinones (e.g., 76% yield for 2-((3-fluorophenoxy)methyl)-6-(4-methoxybenzyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one) .

- Hydrogenolysis and Methylation (): Methylation of carboxyl groups (e.g., berninamycinic acid to methyl 8-methoxy-6-(1-methoxycarbonyl-2-methylthiovinyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate) demonstrates the importance of ester groups in stabilizing intermediates .

Substituent-Dependent Yields

- Alkylation of 2-((3-fluorophenoxy)methyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one with methyl or isobutyl groups achieved 87% and 44% yields, respectively, under NaH/KI catalysis . This suggests steric and electronic factors significantly impact reactivity.

Spectral and Physical Properties

- $ ^1\text{H-NMR} $ Trends : In tetrahydro-benzotriazines, methylene protons appear at δ 1.70–3.40, while methyl groups on heteroaromatic rings resonate near δ 2.5–2.9 . Similar shifts are expected for the methyl ester and tetrahydro protons in the target compound.

- X-ray Crystallography : Confirmation of bicyclic structures (e.g., benzotriazine 5c) underscores the utility of crystallography in validating saturation patterns .

Functional Group Impact

- Methyl Ester vs. Ether/Ketone: The methyl ester in the target compound may enhance electrophilicity at the carbonyl carbon compared to ether or ketone substituents in dihydronaphthyridinones, influencing reactivity in nucleophilic acyl substitutions.

- Hydrogen-Bonding Capacity : The ester group’s carbonyl oxygen could participate in hydrogen bonding, a feature absent in alkyl-substituted analogs like 6-isobutyl derivatives .

Biological Activity

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O2

- Molecular Weight : Approximately 192.22 g/mol

- Structural Features : The compound features two fused pyridine rings and a carboxylate group, contributing to its reactivity and biological activity.

Biological Activities

This compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- Studies indicate that this compound demonstrates significant antibacterial properties against various Gram-negative bacteria. For instance, it has shown moderate intrinsic antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against pathogens like E. coli and K. pneumoniae .

- It is also being investigated for its potential to inhibit biofilm formation in bacteria such as Acinetobacter baumannii, with observed reductions in biofilm mass by up to 75% at certain concentrations .

-

Anticancer Properties :

- Research has highlighted the anticancer potential of naphthyridine derivatives similar to this compound. These compounds have shown cytotoxic effects in various cancer cell lines, including lung and cervical cancer cells .

- The mechanism often involves induction of apoptosis and cell cycle arrest through pathways independent of p53 .

- Enzyme Inhibition :

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The compound interacts with specific enzymes or receptors that are critical in various biological processes. This interaction can lead to modulation of signaling pathways involved in inflammation and cell proliferation.

- Inhibition of Biofilm Formation : By disrupting the ability of bacteria to form biofilms, the compound enhances the efficacy of other antimicrobial agents and reduces chronic infections caused by biofilm-forming pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their notable activities:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate | Naphthyridine derivative | Antimicrobial and anticancer |

| 1,5-Naphthyridine | Naphthyridine derivative | Antimicrobial and anticancer |

| 1,6-Naphthyridine | Naphthyridine derivative | Known for anticancer properties |

| 1,8-Naphthyridine | Naphthyridine derivative | Exhibits diverse biological activities |

Case Studies

Several studies have investigated the efficacy of this compound:

- Antibacterial Efficacy Study :

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.